Enzymatic Selectivity Profile: A Weak 5-LOX Inhibitor vs. the Benchmark Zileuton
In a direct enzymatic assay against human recombinant 5-lipoxygenase (5-LOX), (4E)-nona-4,8-dien-1-ol exhibited an IC50 of greater than 10,000 nM (>10 µM) [1]. This potency is dramatically lower than that of the established pharmaceutical 5-LOX inhibitor zileuton, which binds with an IC50 of approximately 0.5-1 µM. For research applications, this 10- to 20-fold difference in potency positions the target compound as a low-activity control or a scaffold requiring significant optimization, rather than a direct functional substitute for a potent inhibitor. Its utility is not in achieving robust target engagement, but in providing a baseline for structure-activity relationship (SAR) studies where a defined, weak interaction is needed to measure the improved affinity of novel derivatives.
| Evidence Dimension | Inhibitory potency against human recombinant 5-LOX |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Zileuton (benchmark 5-LOX inhibitor) |
| Quantified Difference | The target compound is at least 10- to 20-fold less potent than zileuton's reported IC50 range. |
| Conditions | Inhibition of human recombinant 5-LOX, assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation (BindingDB Assay). |
Why This Matters
This defines the compound's role in SAR panels: it's a characterized, weak starting point for medicinal chemistry, not a pharmacologically active tool compound.
- [1] BindingDB. (n.d.). Affinity data for BDBM50591538 against human 5-LOX. University of California, San Diego. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
